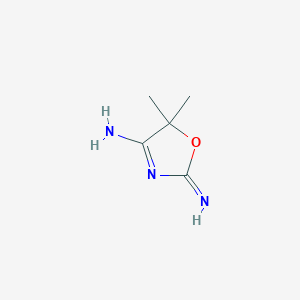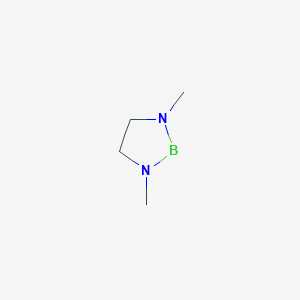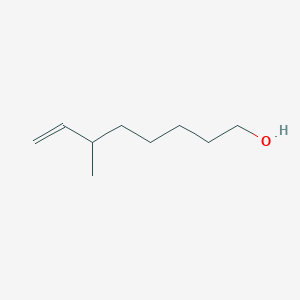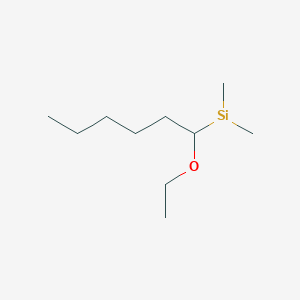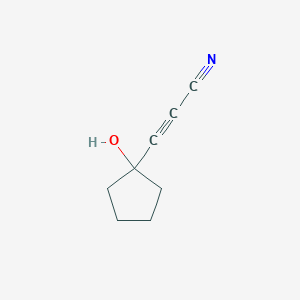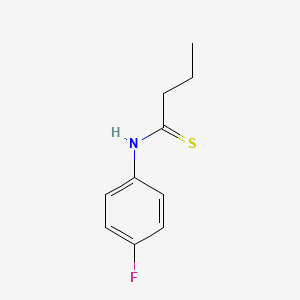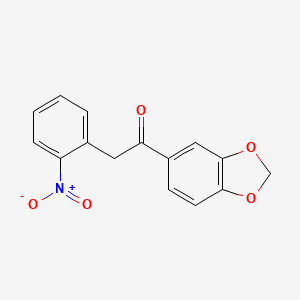
1-(1,3-Benzodioxol-5-yl)-2-(2-nitrophenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-Benzodioxol-5-yl)-2-(2-nitrophenyl)ethanone is an organic compound that features a benzodioxole ring and a nitrophenyl group. Compounds with these structural motifs are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-(2-nitrophenyl)ethanone typically involves the condensation of 1,3-benzodioxole derivatives with 2-nitrobenzaldehyde under acidic or basic conditions. Common reagents used in this synthesis include:
Acidic conditions: Sulfuric acid or hydrochloric acid.
Basic conditions: Sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
1-(1,3-Benzodioxol-5-yl)-2-(2-nitrophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized products.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield 1-(1,3-benzodioxol-5-yl)-2-(2-aminophenyl)ethanone.
科学研究应用
1-(1,3-Benzodioxol-5-yl)-2-(2-nitrophenyl)ethanone may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2-(2-nitrophenyl)ethanone would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or other proteins. The pathways involved might include inhibition or activation of specific biochemical processes.
相似化合物的比较
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-(4-nitrophenyl)ethanone: Similar structure but with the nitro group in a different position.
1-(1,3-Benzodioxol-5-yl)-2-(2-aminophenyl)ethanone: Reduction product of the nitro compound.
1-(1,3-Benzodioxol-5-yl)-2-phenylethanone: Lacks the nitro group.
Uniqueness
1-(1,3-Benzodioxol-5-yl)-2-(2-nitrophenyl)ethanone is unique due to the specific positioning of the nitro group, which can influence its reactivity and biological activity compared to other similar compounds.
属性
CAS 编号 |
34071-67-5 |
|---|---|
分子式 |
C15H11NO5 |
分子量 |
285.25 g/mol |
IUPAC 名称 |
1-(1,3-benzodioxol-5-yl)-2-(2-nitrophenyl)ethanone |
InChI |
InChI=1S/C15H11NO5/c17-13(7-10-3-1-2-4-12(10)16(18)19)11-5-6-14-15(8-11)21-9-20-14/h1-6,8H,7,9H2 |
InChI 键 |
ZDRZEQPQKMCMDH-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CC3=CC=CC=C3[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


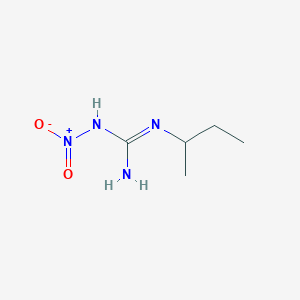
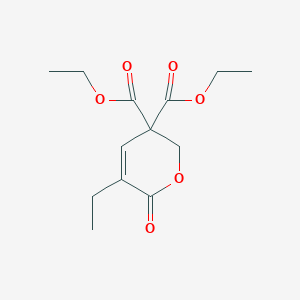
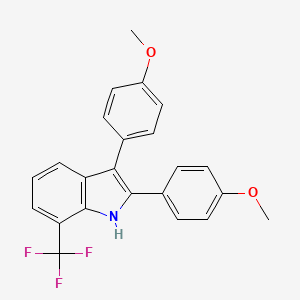
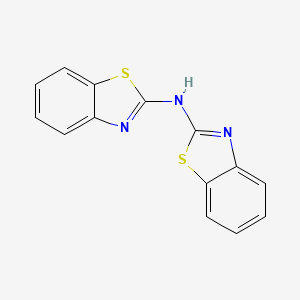
![(11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate](/img/structure/B14679874.png)
![2-[(2-Chlorophenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B14679878.png)
